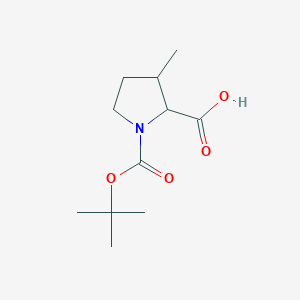
1-(tert-ブトキシカルボニル)-3-メチルピロリジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .
科学的研究の応用
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications, including:
作用機序
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .
Mode of Action
The compound acts as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This process protects the amine group during the synthesis, preventing unwanted reactions with other reactive groups.
Biochemical Pathways
The compound plays a significant role in the synthesis of peptides and other complex organic molecules. It’s involved in the protection and deprotection of amine functional groups, which are key functionalities in several compounds such as natural products, amino acids, and peptides .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the successful protection of the amine group during organic synthesis, allowing for the creation of complex organic molecules without unwanted side reactions. The compound has been used in the synthesis of peptides and other complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The reaction conditions, including temperature and the presence of other chemicals, can also affect the compound’s action .
準備方法
The synthesis of 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the reaction of 3-methylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, under mild conditions .
Industrial production methods often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids for deprotection and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid include other Boc-protected amino acids and derivatives, such as:
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Used in dynamic kinetic resolution and nucleophilic substitution reactions.
Phenylmethoxycarbonyl (Cbz) protected amines: Another common protecting group for amines, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
The uniqueness of 1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid lies in its stability and ease of removal under mild conditions, making it a preferred choice for protecting amine groups in various synthetic applications.
特性
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAVWDHOQFJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593363-79-1 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2366755.png)
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)


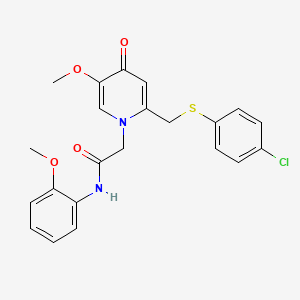
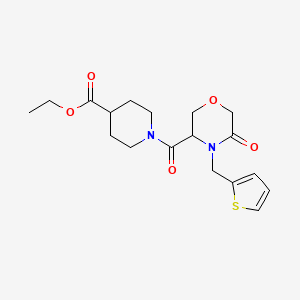
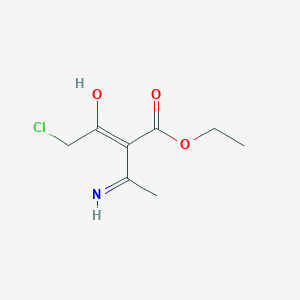
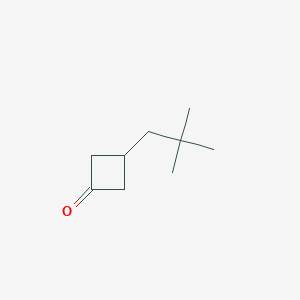
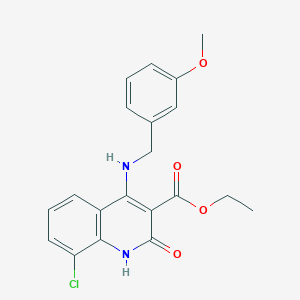
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
